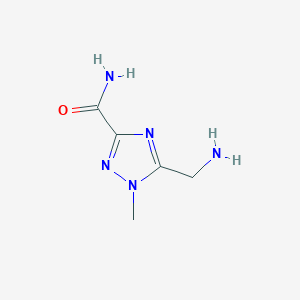
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline
Overview
Description
1-(1H-1,2,3,4-tetrazol-5-yl)isoquinoline, also known as tetrazole isoquinoline, is an organic compound belonging to the heterocyclic family. It is an important synthetic intermediate for the preparation of a variety of compounds such as pharmaceuticals, dyes, and catalysts. Tetrazole isoquinoline is a highly reactive compound and is used in various scientific applications due to its unique properties.
Scientific Research Applications
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, including “1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline”, play a very important role in medicinal and pharmaceutical applications . They have been used in the development of various drugs due to their potential biological and pharmacological applications .
Biological Activity
The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . These compounds show significant biological activity .
Materials Science
Tetrazoles have found a wide range of applications in materials science . They are used as lipophilic spacers and metabolically stable carboxylic acid surrogates .
Nitrogen-Containing Heterocyclic Ligands
Tetrazoles are used as nitrogen-containing heterocyclic ligands . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
Information Recording Systems
Tetrazoles are used in information recording systems . Their unique chemical properties make them suitable for this application .
Fluorescent Probes
Recent applications detail the use of these heterocycles in medicinal chemistry as fluorescent probes . This allows for the visualization and tracking of biological processes .
Structural Units of Polymers
Tetrazoles are used as structural units of polymers . Their unique chemical structure contributes to the properties of the resulting polymers .
GABA A Modulating Activity
Tetrazoles have been used in medicinal chemistry for GABA A modulating activity . This makes them useful in the development of treatments for neurological disorders .
Mechanism of Action
Mode of Action
Tetrazole compounds are known to interact with biological targets through various mechanisms, such as binding to active sites or allosteric sites of enzymes or proteins .
Biochemical Pathways
Given the compound’s structure, it may potentially interact with pathways involving nitrogen-rich compounds
Pharmacokinetics
Tetrazole compounds are generally known for their good bioavailability and membrane permeability . These properties suggest that 1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline could potentially be well-absorbed and distributed in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets. For instance, tetrazole compounds are known for their thermal stability , suggesting that 1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline may also exhibit good stability under various environmental conditions.
properties
IUPAC Name |
1-(2H-tetrazol-5-yl)isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-4-8-7(3-1)5-6-11-9(8)10-12-14-15-13-10/h1-6H,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPRORJCFJCESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312595 | |
| Record name | SBB019252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3,4-Tetrazol-5-yl)isoquinoline | |
CAS RN |
59175-48-3 | |
| Record name | NSC259164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB019252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60312595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)


![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)
![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)








